molecular formula C14H25NO5 B032731 (2R,3R)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid CAS No. 120205-50-7

(2R,3R)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid

Cat. No. B032731
M. Wt: 287.35 g/mol
InChI Key: LNEHHTWYEBGHBY-OUAUKWLOSA-N
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Description

Synthesis Analysis

The synthesis of related pyrrolidinone compounds involves various chemical processes that provide chiral intermediates for further chemical synthesis. Notably, the synthesis starting from (S)-pyroglutaminol through O-methylation and cis-dihydroxylation of α, β-unsaturated lactam as key reactions has been reported, which can be analogous to the synthesis pathway of our compound of interest (Ikota, 1992).

Molecular Structure Analysis

The molecular structure of related compounds, such as “(2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid,” provides insight into the conformational characteristics. The pyrrolidine ring adopts an envelope conformation, with dihedral angles indicating the spatial orientation of functional groups, which is crucial for understanding the molecular behavior of our compound (Yuan et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving tert-butyl esters of pyrrolidine and their reactivity with singlet oxygen highlight the potential chemical pathways and reactions the compound could undergo. These reactions facilitate the synthesis of substituted pyrroles, which can be linked to the chemical behavior of “(2R,3R)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid” (Wasserman et al., 2004).

Physical Properties Analysis

Understanding the physical properties, including solubility, melting point, and crystalline structure, is essential for comprehending the behavior of the compound in different environments. The crystal structure analysis of related compounds provides a foundation for predicting how “(2R,3R)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid” might crystallize and its potential interactions in the solid state (Yuan et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for undergoing specific chemical transformations, are integral for understanding the compound's utility in synthesis and its behavior under experimental conditions. Studies on similar compounds, detailing their reactivity and interactions, offer insights into the chemical properties of our compound (Wasserman et al., 2004).

Scientific Research Applications

  • Intermediate for Renin Inhibitory Peptides : It is useful as an intermediate in the preparation of renin inhibitory peptides, which are significant in the study of hypertension and cardiovascular diseases (Thaisrivongs et al., 1987).

  • Applications in Organic Synthesis and Catalysis : The compound has potential applications in organic synthesis and catalysis, highlighting its versatility in chemical reactions (Jing Yuan et al., 2010).

  • Synthesis of Medicinal Molecules : Pyrrolidin-2-ones and their derivatives, including the subject compound, are promising for synthesizing new medicinal molecules with improved biological activity (Rubtsova et al., 2020).

  • Practical Synthesis Method : The synthesis of similar compounds, like (2R,3R)-2-(tert-butoxycarbonyl)amino-3-cyclohexyl-3-hydroxypropanoic acid, offers practical and scalable methods for scientific research, implying similar utility for the compound (Alonso et al., 2005).

  • Crystallographic Studies : Its crystallization in the monoclinic space group P2(1)/n suggests its potential for detailed structural analysis in crystallography (Gebreslasie et al., 2011).

  • Intermediate for Synthesis of Pyrrolidine Azasugars : It serves as a key intermediate in synthesizing pyrrolidine azasugars, important for pharmaceutical research (Pei-qiang Huang, 2011).

  • Preparation of Calyculins : Similar chiral intermediates are useful in preparing calyculins, a group of marine natural products with significant biological activities (Ikota, 1992).

Safety And Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.


Future Directions

The study of complex organic compounds like this one is a vibrant field of research, with potential applications in areas such as drug discovery, materials science, and chemical biology.


properties

IUPAC Name

(2R,3R)-3-methoxy-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO5/c1-9(12(16)17)11(19-5)10-7-6-8-15(10)13(18)20-14(2,3)4/h9-11H,6-8H2,1-5H3,(H,16,17)/t9-,10+,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNEHHTWYEBGHBY-OUAUKWLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1CCCN1C(=O)OC(C)(C)C)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]([C@@H]1CCCN1C(=O)OC(C)(C)C)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60452743
Record name (2R,3R)-3-[(2S)-1-(tert-Butoxycarbonyl)pyrrolidin-2-yl]-3-methoxy-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid

CAS RN

120205-50-7
Record name (2R,3R)-3-[(2S)-1-(tert-Butoxycarbonyl)pyrrolidin-2-yl]-3-methoxy-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 120205-50-7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2R,3R)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid
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(2R,3R)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid
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(2R,3R)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid
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(2R,3R)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid
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(2R,3R)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid

Citations

For This Compound
2
Citations
S Yokosaka, A Izawa, C Sakai, E Sakurada… - Bioorganic & medicinal …, 2018 - Elsevier
Dolastatin 10 (1) is a highly potent cytotoxic microtubule inhibitor (cytotoxicity IC 50 < 5.0 nM) and several of its analogs have recently been used as payloads in antibody drug …
Number of citations: 17 www.sciencedirect.com
R Cella, RC Venturoso, HA Stefani - Tetrahedron Letters, 2008 - Elsevier
Dolastatin units were synthesized from the 1,2-addition reactions of potassium allyl or crotyltrifluoroborate salts to aldehyde derivatives from natural amino acids. The reactions were …
Number of citations: 33 www.sciencedirect.com

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